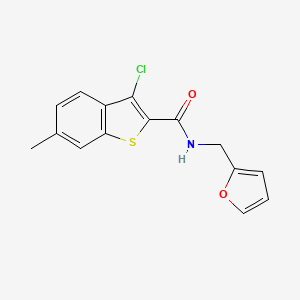

3-chloro-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide is a benzothiophene-based carboxamide derivative featuring a chloro substituent at position 3, a methyl group at position 6, and a furan-2-ylmethyl moiety attached to the amide nitrogen. Benzothiophene derivatives are often explored for their antimicrobial, anticancer, and ligand-coordination properties, making this compound a candidate for further study.

Properties

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-9-4-5-11-12(7-9)20-14(13(11)16)15(18)17-8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUNHWUDUNQLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the furan and carboxamide groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production methods aim to optimize the efficiency and scalability of the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substitution Patterns

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Heterocyclic Moieties: The furan-2-ylmethyl group in the target compound may offer improved solubility compared to phenyl () or nitrobenzothiazole () groups due to furan’s oxygen atom facilitating hydrogen bonding. Steric Effects: Bulkier substituents like N-ethyl-1,3-benzodioxol-5-yl () could hinder molecular packing, affecting crystallinity and bioavailability.

Biological Activity

3-chloro-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 423.9 g/mol. The compound features a benzothiophene core, which is known for various biological activities, including anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiophene derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzothiophene Derivative A | A549 (Lung) | 15.5 | Inhibition of tubulin polymerization |

| Benzothiophene Derivative B | MCF7 (Breast) | 12.3 | Induction of apoptosis |

| This compound | HeLa (Cervical) | TBD | TBD |

Note: TBD indicates that specific IC50 values and mechanisms for the compound are still under investigation.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that regulate cell proliferation and apoptosis. Preliminary molecular docking studies suggest that this compound may bind to tubulin, disrupting microtubule formation, which is critical for mitosis.

Case Studies

Several case studies have investigated the biological activity of benzothiophene derivatives:

- Study on Antiproliferative Effects : In a study evaluating the antiproliferative effects of various benzothiophene derivatives, it was found that modifications at the C–3 position significantly enhanced activity against cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .

- Molecular Docking Studies : Molecular docking analyses have indicated that the binding affinity of this compound to target proteins such as tubulin and other oncogenic pathways could be substantial, warranting further exploration in vivo .

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide?

The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Formation of the benzothiophene core via cyclization of substituted thiophenol derivatives under acidic conditions.

- Step 2 : Chlorination at the 3-position using POCl₃ or SOCl₂ .

- Step 3 : Carboxamide formation via coupling the benzothiophene-2-carboxylic acid with furan-2-ylmethylamine using EDCl/HOBt as activating agents . Key challenges include optimizing reaction temperatures (e.g., 80–100°C for coupling) and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C6, furan protons at δ 6.2–7.4 ppm) .

- FT-IR : Identify carboxamide C=O stretching (~1650 cm⁻¹) and benzothiophene C-Cl (~750 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₁₆H₁₃ClNO₂S: 322.0364) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Enzyme inhibition assays : Test against kinases (e.g., Src/Abl) using ATP-competitive ELISA .

- Antimicrobial screening : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., K562 leukemia) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

- Design of Experiments (DoE) : Optimize stoichiometry (e.g., 1.2 eq. furan-2-ylmethylamine) and solvent polarity (DMF vs. THF) .

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- In-line analytics : Use FT-IR or ReactIR to monitor reaction progress and minimize side products .

Q. What strategies resolve poor solubility in biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Prodrug derivatization : Introduce phosphate or PEG groups at the carboxamide nitrogen .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for sustained release .

Q. How can crystallographic data contradictions be addressed?

- Twinned crystals : Use SHELXL for refinement with HKLF5 format to handle non-merohedral twinning .

- Disorder modeling : Apply PART instructions in SHELX to resolve overlapping Cl/furan groups .

- Validation tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for packing analysis .

Q. What structural modifications enhance target selectivity in kinase inhibition?

- Substituent variation : Replace 6-methyl with electron-withdrawing groups (e.g., -CF₃) to improve Abl kinase affinity .

- Bioisosteric replacement : Swap furan with thiophene to modulate π-π stacking in ATP-binding pockets .

- Molecular dynamics (MD) : Simulate binding poses with GROMACS to identify steric clashes .

Q. How to address conflicting bioactivity data across cell lines?

- Orthogonal assays : Validate cytotoxicity via flow cytometry (apoptosis markers) alongside MTT .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in specific cell media .

- Transcriptomic profiling : Perform RNA-seq to identify off-target pathways (e.g., oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.